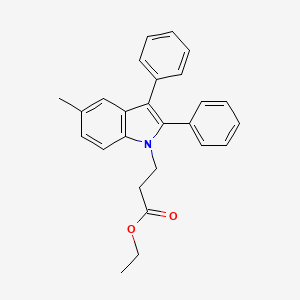

![molecular formula C15H13ClF2N4O3 B4586041 7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4586041.png)

7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the target molecule, often involves multi-step reactions that may include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various functionalization steps. A typical synthesis pathway might involve starting with a suitable pyrazole derivative, which is then subjected to cyclization reactions, possibly involving halogenation, amidation, or alkylation to introduce the various substituents present in the target molecule (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a fused bicyclic ring system, which significantly influences their chemical behavior and interactions. Crystallographic studies can provide detailed insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. The crystal structure determination helps in understanding the molecule's conformation and its potential intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonds, which could influence its reactivity and physical properties (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of chemical reactions, attributed to their functional groups. These reactions can include nucleophilic substitution, condensation, and cyclization reactions, which are fundamental in synthesizing these compounds. The chemical properties are influenced by the nature of the substituents attached to the pyrazolo[1,5-a]pyrimidine core. These substituents can alter the electron density across the molecule, affecting its reactivity towards various reagents and conditions (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are significantly affected by the molecular structure and the presence of functional groups. For instance, the introduction of halogen atoms or methoxy groups can influence the compound's lipophilicity and solubility in organic solvents or water, which is vital for its potential use in medicinal chemistry or materials science (Dalinger et al., 2005).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are defined by their reactivity and the types of chemical transformations they can undergo. These properties are essential for their application in the synthesis of complex molecules, pharmaceuticals, or materials. The functional groups present in these compounds, such as carboxamide, chloro, difluoromethyl, and furyl groups, play a significant role in determining their reactivity patterns, such as electrophilic or nucleophilic reactions, and their potential interactions with biological targets or materials (Gregg et al., 2007).

科学研究应用

区域选择性合成

- 吡唑并嘧啶的区域选择性合成: 研究人员探索了吡唑并[1,5-a]嘧啶衍生物的合成,重点关注区域选择性过程和各种取代衍生物的产生。这项研究是开发类似于文中化合物基础 (Drev 等,2014).

细胞毒性和抗肿瘤活性

- 合成和细胞毒性评估: 已合成某些吡唑并[1,5-a]嘧啶衍生物,并评估了它们对癌细胞的细胞毒性,表明在癌症研究和治疗中具有潜在应用 (Hassan、Hafez 和 Osman,2014).

- 抗肿瘤活性研究: 特定的吡唑并嘧啶衍生物已显示出有希望的抗肿瘤活性,表明有可能开发成抗癌剂 (Xin,2012).

抗菌评估

- 抗菌特性: 已合成新型吡唑并[1,5-a]嘧啶衍生物并评估了它们的抗菌功效,有助于了解这些化合物在对抗微生物感染中的作用 (Altalbawy,2013).

腺苷受体拮抗剂

- 人腺苷 A(3) 受体拮抗剂: 关于吡唑并嘧啶衍生物作为有效且选择性的人 A3 腺苷受体拮抗剂的研究突出了它们在治疗与 A3 受体相关的病理中的潜在用途 (Baraldi 和 Borea,2000).

镇痛和抗炎药

- 抗炎和镇痛剂的合成: 已合成并评估了新型衍生物作为镇痛和抗炎剂的潜力,扩大了吡唑并嘧啶化合物的应用范围 (Abu‐Hashem、Al-Hussain 和 Zaki,2020).

对癌细胞的细胞毒性

- 体外细胞毒活性: 已研究了新型吡唑并[1,5-a]嘧啶和相关席夫碱对各种人癌细胞系的细胞毒作用,强调了它们在癌症治疗中的潜力 (Hassan、Hafez、Osman 和 Ali,2015).

抗病毒活性

- 合成和抗病毒活性: 已合成一些吡唑并嘧啶核苷并评估了它们的抗病毒活性,有助于了解这些化合物在病毒感染治疗中的作用 (Goebel、Adams、Mckernan、Murray、Robins、Revankar 和 Canonico,1982).

核苷类似物合成

- 核苷类似物的合成: 对 3-烷氧基取代的吡唑并[3,4-d]嘧啶核糖核苷(在结构上与关键核苷如腺苷、肌苷和鸟苷相关)合成的研究突出了它们在药物化学中的潜力 (Anderson、Dalley、Revankar 和 Robins,1986).

阿昔洛韦类似物的合成

杀菌剂应用

- 吡唑并嘧啶杀菌剂的合成: 吡唑并[1,5-a]嘧啶衍生物作为杀菌剂的创建,特别是它们对担子菌属物种的功效,展示了这些化合物在农业中的应用 (Huppatz,1985).

用于受体研究的氚标记化合物

- 氚标记的腺苷受体拮抗剂: 开发用于受体研究的氚标记吡唑并嘧啶强调了它们在生化研究中的效用,特别是在理解腺苷受体亚型方面 (Baraldi、Cacciari、Dionisotti、Egan、Spalluto 和 Zocchi,1996).

抗癌和抗 5-脂氧合酶剂

- 抗癌和抗 5-脂氧合酶剂的合成: 已合成新型吡唑并嘧啶衍生物并评估其抗癌和抗 5-脂氧合酶活性,在治疗癌症和炎症方面显示出前景 (Rahmouni、Souiei、Belkacem、Romdhane、Bouajila 和 Ben Jannet,2016).

高血压活性评估

- 新型恶二唑杂环化合物: 合成含有恶二唑和吡喃并吡啶部分的新型化合物,预计具有高血压活性,证明了吡唑并嘧啶结构的多样化应用 (Kumar 和 Mashelker,2007).

软体动物杀灭特性

- 具有软体动物杀灭特性的噻唑并嘧啶: 研究噻唑并[5,4-d]嘧啶的软体动物杀灭特性,特别是针对血吸虫的宿主,表明它们在公共卫生和害虫控制中的应用 (El-Bayouki 和 Basyouni,1988).

用 PET 进行肿瘤成像

- 18F 标记的吡唑并[1,5-a]嘧啶衍生物: 开发用于使用 PET 进行肿瘤成像的 18F 标记的吡唑并[1,5-a]嘧啶衍生物,包括对其生物分布和肿瘤摄取的研究,对于推进诊断成像技术至关重要 (Xu、Liu、Li、He、Ding、Wang、Feng、Zhang、Chen、Li、Zhao、Li、Qi 和 Dang,2012).

从乙酰丙酸合成

- 嘧啶基丙酸酯的合成: 将乙酰丙酸转化为嘧啶和类似嘧啶的衍生物,包括谷氨酸盐样的 3-(三卤甲基化嘧啶基)丙酸酯,突出了这些化合物的化学多功能性 (Flores、Malavolta、Souto、Goularte、Flores 和 Piovesan,2013).

功能性荧光团的合成

- 用于荧光团的 3-甲酰基吡唑并[1,5-a]嘧啶: 将 3-甲酰基吡唑并[1,5-a]嘧啶合成为功能性荧光团的中间体,证明了该化合物在创建新型荧光探针方面的潜力 (Castillo、Tigreros 和 Portilla,2018).

属性

IUPAC Name |

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF2N4O3/c1-24-6-4-19-14(23)10-8-13-20-9(11-3-2-5-25-11)7-12(15(16,17)18)22(13)21-10/h2-3,5,7-8H,4,6H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWZNZDLXGJJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)

![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)

![ethyl 4,5-dimethyl-2-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4585990.png)

![4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4585999.png)

![ethyl 2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586005.png)

![6-(5-methyl-3-isoxazolyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4586020.png)

![N-propyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4586023.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4586026.png)

![1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B4586029.png)

![propyl 4,5-dimethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4586039.png)

![ethyl 2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4586045.png)